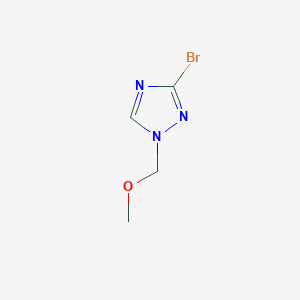

3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

説明

BenchChem offers high-quality 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-bromo-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-9-3-8-2-6-4(5)7-8/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYUUYSGDWKQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254576 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559064-16-2 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Executive Summary & Structural Architecture

3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a specialized heterocyclic intermediate designed to overcome the inherent reactivity limitations of the parent 3-bromo-1,2,4-triazole. By masking the N1-proton with a methoxymethyl (MOM) group, this scaffold serves two critical functions in drug discovery:

-

Regiocontrol: It locks the tautomeric equilibrium of the triazole ring, forcing electrophilic or metal-catalyzed substitutions to occur at specific positions without competing N-alkylation.

-

Solubility Enhancement: The MOM ether tail disrupts the strong intermolecular hydrogen bonding network typical of unsubstituted azoles, significantly improving solubility in aprotic organic solvents (THF, DCM, DMF) required for cryogenic lithiation or transition-metal catalysis.

This guide provides a comprehensive technical profile, moving from fundamental physicochemical properties to advanced synthetic protocols.

Physicochemical Parameters

The following data contrasts the calculated and observed properties of the target compound against its parent scaffold.

Table 1: Comparative Physicochemical Profile

| Property | 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole | Parent: 3-Bromo-1H-1,2,4-triazole | Impact of MOM Group |

| Molecular Formula | Addition of | ||

| Molecular Weight | 192.01 g/mol | 147.96 g/mol | +44 Da (negligible steric penalty) |

| Physical State | Low-melting solid or viscous oil (Predicted) | Crystalline Solid (MP: ~158°C) | Disrupts crystal lattice packing |

| LogP (Calc) | 0.65 ± 0.2 | 0.2 ± 0.2 | Increases lipophilicity (+0.45) |

| H-Bond Donors | 0 | 1 | Eliminates acidic proton |

| H-Bond Acceptors | 4 | 2 | Adds ether oxygen acceptor |

| TPSA | ~39 Ų | ~41 Ų | Slight reduction (better permeability) |

| Solubility (Water) | Moderate | Low/Moderate | Reduced aqueous solubility |

| Solubility (Org) | High (DCM, THF, EtOAc) | Low (requires polar solvents) | Critical for organic synthesis |

Analyst Note: The shift in LogP and removal of the Hydrogen Bond Donor (HBD) makes the MOM-protected variant a superior candidate for passive permeability in early-stage screening libraries, although it is primarily used as a transient intermediate.

Stability & Reactivity Profiling

The utility of this compound rests on the orthogonality of its reactive centers. The diagram below illustrates the stability logic required for experimental planning.

Figure 1: Stability & Reactivity Decision Tree

Caption: Stability profile indicating the MOM group's lability in acid (red) versus its utility as a shield in basic/catalytic conditions (green/yellow).

Experimental Protocols

The following protocols are standardized for high-yield generation and utilization of the scaffold.

Protocol A: Regioselective Synthesis (MOM Protection)

Objective: Isolate the N1-protected isomer from 3-bromo-1,2,4-triazole.

-

Preparation: Charge an oven-dried flask with 3-bromo-1H-1,2,4-triazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Alkylation: Stir for 30 min at 0°C until evolution ceases. Add Chloromethyl methyl ether (MOMCl, 1.1 equiv) dropwise.

-

Note: MOMCl is a carcinogen; handle in a fume hood.

-

-

Workup: Warm to RT and stir for 2 hours. Quench with saturated

. Extract with EtOAc (3x).[1] Wash combined organics with brine to remove DMF. -

Purification: Flash chromatography (Hexane/EtOAc). The N1-MOM isomer is typically the major product (lower polarity) compared to the N2-isomer.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3-position.[1]

-

Reagents: Combine MOM-protected triazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(3.0 equiv) in Dioxane/Water (4:1). -

Catalyst: Degas with Argon for 10 min. Add

(5 mol%). -

Reaction: Heat to 90°C for 4-12 hours.

-

Validation: Monitor by LC-MS. The MOM group remains intact under these basic conditions.

Protocol C: Deprotection (MOM Cleavage)

Objective: Restore the NH-functionality.

-

Dissolution: Dissolve the coupled product in Methanol or DCM.

-

Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) or TFA (20% v/v).

-

Heating: Stir at 50°C for 2 hours.

-

Mechanism:[2] Protonation of the ether oxygen followed by elimination of the methoxy group to form a formaldehyde equivalent and the free triazole.

-

-

Neutralization: Concentrate in vacuo. Neutralize with

prior to final isolation.

Strategic Application in Drug Design

The workflow below details how this intermediate fits into a broader medicinal chemistry campaign, specifically for generating libraries of 3-aryl-1,2,4-triazoles.

Figure 2: Synthetic Workflow Logic

Caption: The "Protect-Couple-Deprotect" strategy ensures regiochemical fidelity.

References

-

GuideChem. (2025). 3-BROMO-1H-1,2,4-TRIAZOLE CAS 7343-33-1 Properties and Safety.[3][4] Retrieved from

-

Total Synthesis. (2025). MOM Protecting Group: MOM Protection & Deprotection Mechanism and Experimental Procedures. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,4-triazoles: Methodologies and Recent Literature. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 139000, 3-Bromo-1H-1,2,4-triazole. Retrieved from

Sources

An In-depth Technical Guide on the Synthesis of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate. We will delve into the strategic considerations behind reaction choices, provide detailed, step-by-step experimental protocols, and offer insights into the underlying chemical principles. The aim is to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this valuable compound.

Introduction: The Strategic Importance of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

The 1,2,4-triazole nucleus is a recurring motif in a multitude of clinically significant drugs, valued for its metabolic stability and ability to engage in crucial biological interactions.[1][2][3] The presence of a bromine atom at the 3-position and a methoxymethyl (MOM) protecting group at the N1-position of the triazole ring in 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole creates a highly versatile synthetic intermediate. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the MOM group provides stable protection of the triazole nitrogen under a range of reaction conditions, yet can be readily removed when desired.[4][5]

Retrosynthetic Analysis: A Blueprint for Synthesis

A logical and efficient synthesis begins with a retrosynthetic analysis, which involves deconstructing the target molecule into simpler, more readily available precursors. This process illuminates the key bond formations and functional group transformations required for the forward synthesis.

Figure 2. N-Methoxymethylation of 1H-1,2,4-triazol-3-amine.

Experimental Protocol:

-

Reaction Setup: A suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon) and cooled to 0 °C.

-

Deprotonation: 1H-1,2,4-triazol-3-amine (1.0 eq.) is added portion-wise to the stirred suspension. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete deprotonation.

-

Alkylation: The reaction is cooled back to 0 °C, and chloromethyl methyl ether (MOM-Cl, 1.1 eq.) is added dropwise.

-

Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is carefully quenched with water at 0 °C. The product is extracted with ethyl acetate, the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 1-(methoxymethyl)-1H-1,2,4-triazol-3-amine. Rationale for Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is essential for the deprotonation of the triazole ring, which significantly increases its nucleophilicity.

-

Anhydrous THF: An aprotic polar solvent is used to prevent reaction with the strong base and to solubilize the reactants.

-

Inert Atmosphere and Anhydrous Conditions: Critical to prevent the quenching of the highly reactive sodium hydride by atmospheric moisture.

-

Temperature Control: The initial deprotonation and subsequent alkylation are performed at low temperatures to manage the exothermicity of the reactions and minimize potential side products.

Step 2: Synthesis of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole via the Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of the amino group to a bromine atom. This classic transformation proceeds via a diazonium salt intermediate.

Figure 3. Sandmeyer reaction to yield the target compound.

Experimental Protocol:

-

Diazotization: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (1.0 eq.) is dissolved in an aqueous solution of hydrobromic acid (HBr, 48%) and cooled to 0-5 °C in an ice-salt bath.

-

Diazonium Salt Formation: A solution of sodium nitrite (NaNO₂, 1.1 eq.) in water is added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for 30-60 minutes at this temperature.

-

Bromination: In a separate flask, a solution/suspension of copper(I) bromide (CuBr, 1.2 eq.) in HBr is prepared. The freshly prepared diazonium salt solution is then added portion-wise to the CuBr mixture at 0 °C.

-

Reaction Completion and Work-up: The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The reaction mixture is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Sodium Nitrite and HBr: These reagents react in situ to form nitrous acid (HNO₂), which is the active agent for the diazotization of the primary amine.

-

Copper(I) Bromide (CuBr): This acts as a catalyst, facilitating the displacement of the diazonium group with a bromide ion. [6]* Strict Temperature Control (0-5 °C): Diazonium salts are notoriously unstable and can decompose, often explosively, at higher temperatures. Maintaining a low temperature is paramount for both safety and yield.

Alternative Synthetic Considerations

While the outlined pathway is the most robust, it is important for the research scientist to be aware of alternative strategies and their potential pitfalls.

-

Direct Bromination: The direct bromination of 1-(methoxymethyl)-1H-1,2,4-triazole is a conceivable alternative. However, this approach often suffers from poor regioselectivity, leading to a mixture of brominated isomers and potential over-bromination, making purification challenging and reducing the overall yield.

-

Alternative Protecting Groups: While the MOM group is widely used, other nitrogen protecting groups could be considered depending on the downstream chemistry planned for the molecule. The choice of protecting group should be guided by its stability to the planned reaction conditions and the ease of its eventual removal.

Characterization and Data

The identity and purity of the final product, 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, must be rigorously confirmed using a suite of analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃), the methylene protons (-CH₂-), and the C5-proton of the triazole ring. |

| ¹³C NMR | Resonances for the methoxy carbon, the methylene carbon, and the two distinct carbons of the triazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₄H₆BrN₃O, exhibiting the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). |

| Melting Point | A sharp and defined melting point range, indicative of high purity. |

Conclusion

The synthesis of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a well-established and reliable process that is fundamental to the development of many new chemical entities in the pharmaceutical industry. The two-step sequence involving N-methoxymethylation of 1H-1,2,4-triazol-3-amine followed by a Sandmeyer reaction is the most efficient and scalable route. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are key to achieving high yields and purity. This guide provides the necessary framework for researchers to confidently undertake the synthesis of this important molecular building block.

References

- Berida, T., et al. (2023). Discovery, synthesis, and optimization of 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 9(11), 2282–2298.

-

Cui, M., et al. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(15), 9654–9662. Available at: [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.

-

Wikipedia. Methoxymethyl ether. Available at: [Link]

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. medicine.dp.ua [medicine.dp.ua]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. MOM Ethers [organic-chemistry.org]

- 6. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]

An In-depth Technical Guide to the Stability and Manipulation of Methoxymethyl (MOM) Protecting Groups on Triazole Rings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl and N-H functionalities in complex organic synthesis due to its favorable stability profile.[1][2] However, its application to nitrogen-rich heterocycles like triazoles introduces specific challenges and considerations regarding stability and selective deprotection. This guide provides a comprehensive analysis of the stability of the N-MOM bond on triazole rings under various chemical environments. It delves into the mechanistic underpinnings of its cleavage, offers detailed protocols for its removal, and presents a framework for rational decision-making in synthetic planning. The aim is to equip researchers with the expert knowledge required to effectively utilize the MOM group in the synthesis of complex molecules containing the triazole moiety, a scaffold of significant interest in medicinal chemistry.[3][4]

The Triazole Moiety and the Rationale for N-Protection

Triazoles, as five-membered aromatic heterocycles with three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[5] Both isomers feature N-H protons that are acidic and nucleophilic, often requiring protection to prevent unwanted side reactions during synthetic transformations.[6]

-

1,2,3-Triazole: Possesses one "pyrrole-like" nitrogen and two "pyridine-like" nitrogens.[5][7]

-

1,2,4-Triazole: Contains two "pyrrole-like" nitrogens and one "pyridine-like" nitrogen.[7]

The choice of protecting group is critical and is dictated by its stability towards downstream reaction conditions and the ability to be removed selectively without affecting other sensitive functional groups—a concept known as orthogonality.[8][9] The MOM group is an acetal, stable to a wide range of nucleophilic and basic conditions, but labile under acidic conditions, making it a valuable tool in a synthetic chemist's arsenal.[10][11]

Synthesis of N-MOM Protected Triazoles

The introduction of a MOM group onto a triazole nitrogen is typically achieved by N-alkylation using methoxymethyl chloride (MOM-Cl). The reaction conditions can be tuned to modulate reactivity and regioselectivity.

Protocol 3.1: General N-Methoxymethylation of Triazoles

-

Preparation : To a solution of the N-H triazole (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base.

-

Base Selection :

-

For general applications, a hindered amine base like N,N-diisopropylethylamine (DIPEA, 2.0-4.0 equiv) is commonly used.[12]

-

For less reactive triazoles or to ensure complete deprotonation, a strong base like sodium hydride (NaH, 1.1 equiv) can be employed. When using NaH, the triazole is deprotonated first before the addition of MOM-Cl.[12]

-

-

Alkylation : Cool the mixture to 0 °C under an inert atmosphere (e.g., Argon). Add freshly distilled MOM-Cl (1.5-3.0 equiv) dropwise.[12]

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

Purification : The crude product is typically purified by flash column chromatography on silica gel.

A note on regioselectivity: The alkylation of unsymmetrical triazoles can lead to a mixture of regioisomers. The distribution of these isomers is influenced by factors such as the substitution pattern on the triazole ring, the choice of base, and the reaction solvent.

Chemical Stability of the N-MOM Triazole Bond

The N-MOM bond, being an N,O-acetal, derives its stability profile from the lability of the C-O bond under acidic conditions. Understanding its behavior in different chemical environments is paramount for successful synthetic planning.

Acidic Conditions: The Primary Mode of Cleavage

The MOM group is most susceptible to cleavage under acidic conditions. The mechanism involves protonation of one of the ether oxygens, which activates the C-O bond towards cleavage, ultimately releasing the N-H triazole, formaldehyde, and methanol.[12][13]

Mechanism of Acid-Catalyzed MOM Deprotection

Caption: Mechanism of acid-catalyzed N-MOM deprotection.

A wide array of Brønsted and Lewis acids can effect this transformation. The choice of acid and conditions determines the reaction rate and selectivity.

| Reagent/Condition | Typical Conditions | Notes | Reference(s) |

| Brønsted Acids | |||

| Hydrochloric Acid (HCl) | conc. HCl (cat.) in MeOH/H₂O | Standard, robust conditions. May not be suitable for acid-sensitive substrates. | [14] |

| Trifluoroacetic Acid (TFA) | 5-50% TFA in DCM | Common for peptide synthesis; effective but can cleave other acid-labile groups (e.g., Boc). | [12] |

| p-Toluenesulfonic Acid (pTSA) | Catalytic pTSA, often neat or in acetone | Milder acidic conditions. A solvent-free method has been reported. | [15] |

| Pyridinium p-toluenesulfonate (PPTS) | PPTS in t-BuOH or EtOH, often heated | Mildly acidic, useful for sensitive substrates. | [12] |

| Lewis Acids | |||

| Boron Trifluoride Etherate (BF₃·OEt₂) | Stoichiometric BF₃·OEt₂ in DCM | Effective but can coordinate to other heteroatoms. | [14] |

| Trimethylsilyl Bromide (TMSBr) | TMSBr, often with a scavenger, DCM, low temp. | Very rapid cleavage. Generates HBr in situ. | [16] |

| Zinc Bromide (ZnBr₂) | ZnBr₂ with a thiol (e.g., n-PrSH) in DCM | Rapid and selective, even for tertiary alcohols. | [17] |

| Titanium Tetrachloride (TiCl₄) | TiCl₄ in DCM, often at low temperature (-78 °C) | Strong Lewis acid; can cause unintended cleavage. Lowering temperature is critical. | [14] |

| Zirconium(IV) Chloride (ZrCl₄) | Catalytic ZrCl₄ in DCM | Reported for both protection (with methylal) and deprotection. | [18] |

Stability Under Basic, Reductive, and Oxidative Conditions

A key advantage of the MOM group is its general stability under non-acidic conditions, which allows for a broad range of chemical transformations on other parts of the molecule.

-

Basic Conditions : The N-MOM bond is stable to common amine bases (e.g., triethylamine, DIPEA), alkali metal hydroxides, and carbonates. It is also robust against strong, non-nucleophilic bases like LDA and NaH.[10]

-

Nucleophiles and Organometallics : Generally stable to organolithium and Grignard reagents at low temperatures. However, cleavage can occur, particularly with chelating substrates, where the organometallic reagent coordinates to the MOM oxygen and another nearby functional group.[14]

-

Reductive Conditions : The MOM group is stable to many common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd), sodium borohydride (NaBH₄), and lithium aluminum hydride (LiAlH₄).[10][14] A notable exception is Diisobutylaluminum hydride (DIBAL-H), a Lewis acidic hydride, which can cause cleavage.[14]

-

Oxidative Conditions : Stable to a wide range of common oxidants like those used in Swern or Dess-Martin oxidations, as well as permanganate and osmium tetroxide.[10][14] However, harsh oxidative workups, such as those following ozonolysis, can lead to cleavage if they become acidic.[14]

Strategic Deprotection Protocols

The selection of a deprotection method depends on the overall molecular architecture and the presence of other protecting groups.

Protocol 5.1: Mild Deprotection with p-Toluenesulfonic Acid (pTSA)

This method is suitable for substrates that can tolerate mild protic acid.

-

Preparation : Dissolve the N-MOM triazole (1.0 equiv) in methanol or ethanol.

-

Reagent Addition : Add a catalytic amount of pTSA monohydrate (0.1-0.2 equiv).

-

Reaction : Stir the solution at room temperature or warm gently to 40-50 °C. Monitor the reaction progress by TLC.

-

Work-up : Upon completion, neutralize the reaction with a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃). Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent. Dry, filter, and concentrate the organic phase to yield the crude product.

-

Purification : Purify by flash chromatography or recrystallization.

Protocol 5.2: Rapid Deprotection with a Lewis Acid/Thiol System

This protocol is highly efficient and useful when speed is required or for sterically hindered MOM groups.[17]

-

Preparation : Dissolve the N-MOM triazole (1.0 equiv) in anhydrous DCM under an inert atmosphere.

-

Reagent Addition : Add n-propanethiol (n-PrSH, 3.0 equiv) followed by zinc bromide (ZnBr₂, 1.5 equiv).

-

Reaction : Stir vigorously at room temperature. The reaction is often complete in less than 10-15 minutes. Monitor closely by TLC.

-

Work-up : Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

-

Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue as required.

Orthogonal Strategies and Field Insights

In complex syntheses, the MOM group is often used in conjunction with other protecting groups. An effective strategy relies on "orthogonal sets," where one group can be removed without affecting others.[9]

-

MOM vs. Silyl Ethers (TBS, TIPS) : MOM is acid-labile, while silyl ethers are typically removed with fluoride ions (e.g., TBAF). This represents a classic orthogonal pair.

-

MOM vs. Benzyl (Bn) Ethers : MOM is cleaved by acid, whereas benzyl ethers are typically removed by hydrogenolysis. This allows for selective deprotection.

-

MOM vs. PMB (p-Methoxybenzyl) : Both are acid-labile, but the MOM group is generally more sensitive. Selective removal of a MOM group in the presence of a PMB group can often be achieved using carefully controlled acidic conditions, such as HCl generated in situ from acetyl chloride and methanol.[12]

Decision Workflow for N-MOM Deprotection

Caption: Decision tree for selecting an N-MOM deprotection strategy.

Conclusion

The methoxymethyl group is a robust and versatile protecting group for the nitrogen atoms of triazole rings, offering stability to a wide range of synthetic conditions. Its primary lability lies in its sensitivity to acid, which can be exploited for its removal using a variety of Brønsted or Lewis acids. The key to its successful application lies in a thorough understanding of its stability profile and the judicious selection of deprotection reagents based on the specific molecular context and the presence of other functional groups. This guide provides the foundational knowledge and practical protocols to empower chemists to strategically employ the N-MOM group in the synthesis of novel and complex triazole-containing molecules.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Hanessian, S., Delorme, D., & Dufresne, Y. (1984). Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide. Tetrahedron Letters, 25(24), 2515-2518. Retrieved from [Link]

-

Nishizawa, M., et al. (2002). A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. Heterocycles, 57(5), 899-906. Retrieved from [Link]

-

Kim, S., et al. (2019). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Molecules, 24(9), 1699. Retrieved from [Link]

-

Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

-

Li, J., et al. (2020). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. Angewandte Chemie International Edition, 59(32), 13415-13420. Retrieved from [Link]

-

Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(10), 1899. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Di Giosia, M., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1729. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988288. Retrieved from [Link]

-

Paskaleva, V., et al. (2018). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 23(11), 2997. Retrieved from [Link]

-

Browne, D. L., et al. (2019). Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Chemical Science, 10(19), 5133-5139. Retrieved from [Link]

-

Reddit. (2021, July 21). Stability of -OMOM protecting groups. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]

-

Kamal, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 888242. Retrieved from [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

Kumar, A., et al. (2015). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 12(4), 288-292. Retrieved from [Link]

-

Yhobu, Z., et al. (2022). Pyridine–functionalized N–heterocyclic Carbene Gold(I) Binuclear Complexes as Molecular Electrocatalysts for Oxygen Evolution Reactions. Applied Organometallic Chemistry, 36(9), e6794. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Reddy, K. T., et al. (2015). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Current Organic Synthesis, 12(1), 108-114. Retrieved from [Link]

-

Boyarskiy, V. P., et al. (2024). Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. RSC Advances, 14(20), 14049-14056. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Kamal, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 888242. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Vanden Bossche, H., et al. (2003). Critical Annotations to the Use of Azole Antifungals for Plant Protection. Pest Management Science, 59(6‐7), 633-646. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988288. Retrieved from [Link]

-

Slain, D. (2010). The Fungus Among Us: An Antifungal Review. U.S. Pharmacist, 35(8), 44-56. Retrieved from [Link]

-

Kumar, A., et al. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][12][14][19]triazoles. Journal of Organic Chemistry, 86(24), 18015-18025. Retrieved from [Link]

-

da Silva, J. C. G., et al. (2018). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics, 15(3), 1083-1092. Retrieved from [Link]

-

Asia Pacific Academy of Science Pte. Ltd. (2025). Azole Antifungal Drug Toxicity—A Review. Retrieved from [Link]

Sources

- 1. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. MOM Ethers [organic-chemistry.org]

- 11. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole: A Core Pharmaceutical Intermediate

Abstract: This guide provides an in-depth technical overview of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, a pivotal intermediate in modern pharmaceutical synthesis. We will explore its synthesis, physicochemical properties, and core utility, focusing on the strategic importance of its dual-functionality—the methoxymethyl (MOM) protecting group and the synthetically versatile bromide handle. Through a mechanistic lens, this paper will detail its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, supported by established protocols and a practical case study. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex pharmaceutical agents.

The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Its prevalence is due to a unique combination of properties: metabolic stability, the capacity to engage in hydrogen bonding, and its role as a stable, non-labile linker or pharmacophore.[1][3] Many compounds containing the 1,2,4-triazole moiety exhibit a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The functionalization of this ring system is therefore a critical endeavor in drug discovery, demanding versatile and selectively reactive intermediates.

Physicochemical & Structural Characteristics

3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a strategically designed intermediate that addresses key challenges in the functionalization of the triazole ring.

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN₃O | N/A |

| Molecular Weight | 192.02 g/mol | N/A |

| CAS Number | 82993-68-4 | N/A |

| Appearance | Typically an off-white to pale yellow solid | N/A |

The molecule's design incorporates two key features:

-

A Bromine Substituent: Positioned at the 3-position, the bromine atom serves as an excellent leaving group and a handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[4] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

A Methoxymethyl (MOM) Protecting Group: The MOM group is attached to the N1 position of the triazole ring.[5] This acetal-based group protects the ring nitrogen from participating in undesired side reactions, such as N-alkylation or N-arylation, during subsequent synthetic steps.[6] Its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions make it an ideal choice for multi-step synthesis.[5][7]

Synthesis of the Intermediate

The preparation of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is typically achieved in a two-step process starting from commercially available 3-bromo-1H-1,2,4-triazole.[1] The core logic is to first protect the nucleophilic nitrogen of the triazole ring to direct subsequent reactions to the C-Br bond.

Dot Diagram: Synthesis Pathway

Caption: Synthesis of the target intermediate via N-protection.

Protocol 3.1: N-Methoxymethylation of 3-Bromo-1H-1,2,4-triazole

This protocol describes a general procedure for the N-protection of the triazole ring.

Materials:

-

3-Bromo-1H-1,2,4-triazole[8]

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution or suspension of 3-bromo-1H-1,2,4-triazole (1.0 equiv) in anhydrous DCM or DMF at 0 °C under an inert atmosphere, add the base (DIPEA, 1.5 equiv or K₂CO₃, 2.0 equiv).

-

Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equiv) to the mixture. Caution: MOM-Cl is a potential carcinogen and must be handled in a fume hood with appropriate personal protective equipment (PPE).[9]

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole.

Causality: The choice of a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is crucial to deprotonate the triazole nitrogen without competing in a substitution reaction with MOM-Cl.[6] The anhydrous conditions are necessary as MOM-Cl is moisture-sensitive.

Core Utility in Pharmaceutical Synthesis

The primary role of this intermediate is to serve as a building block for constructing more complex molecules, primarily through cross-coupling reactions at the C3 position. The presence of the MOM group ensures that the coupling occurs with high regioselectivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the triazole ring and various aryl or vinyl boronic acids/esters.[10][11] This reaction is fundamental for synthesizing bi-aryl or vinyl-triazole structures commonly found in pharmaceuticals.

Dot Diagram: Suzuki-Miyaura Coupling Workflow

Sources

- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scbt.com [scbt.com]

- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project [openreviewhub.org]

Electronic Architecture & Synthetic Utility of 1-Substituted 3-Bromo-1,2,4-Triazoles

Executive Summary

The 1-substituted 3-bromo-1,2,4-triazole scaffold represents a critical "privileged structure" in modern medicinal chemistry. Serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery (FBDD), its utility is defined by the unique electronic polarization of the C3–Br bond. This guide provides a deep technical analysis of the scaffold's electronic properties, spectroscopic signatures, and reactivity profiles, specifically contrasting N1-alkyl and N1-aryl substitution patterns.

Part 1: Electronic Architecture

The reactivity of 3-bromo-1,2,4-triazoles is governed by the interplay between the electron-deficient heteroaromatic core and the inductive/mesomeric effects of substituents.

Frontier Molecular Orbitals (FMO) & Reactivity

Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p) level) on analogous triazole systems reveal that the 3-bromo substituent significantly stabilizes the HOMO-LUMO energy levels compared to the parent heterocycle.

-

LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the C3–Br bond and the adjacent N2/N4 atoms. This orbital arrangement facilitates oxidative addition to Pd(0) species during cross-coupling reactions.

-

N1-Substituent Effect:

-

N1-Alkyl (e.g., Methyl): Acts as a weak electron donor (+I effect). This slightly raises the HOMO energy, making the ring more electron-rich and potentially less reactive toward nucleophilic aromatic substitution (

) but highly competent for Pd-catalyzed cycles. -

N1-Aryl (e.g., Phenyl): Acts as an electron withdrawer via induction (-I) but a donor via resonance (+M). The net effect often lowers the LUMO energy of the triazole ring due to extended conjugation, stabilizing the transition state for electron-transfer processes.

-

Dipole Moments and Electrostatic Potential

The vector sum of the lone pair dipoles on N2 and N4, combined with the strong C–Br dipole, creates a significant molecular dipole moment (

-

Electrostatic Potential (ESP) Map: Shows a region of high positive potential (

-hole) on the bromine atom along the C–Br bond axis, explaining its susceptibility to halogen bonding and oxidative insertion.

Visualizing the Electronic Landscape

Figure 1: Electronic influence flow within the 1-substituted 3-bromo-1,2,4-triazole scaffold.

Part 2: Spectroscopic Signatures ( C NMR)

The

Comparative Chemical Shifts (ppm in DMSO- )

| Carbon Position | 1-Methyl-3-bromo-1,2,4-triazole | 1-Phenyl-3-bromo-1,2,4-triazole | Electronic Rationale |

| C3 (C-Br) | ~137.0 | ~138.5 | Deshielded by Br (-I); Phenyl ring current causes slight downfield shift. |

| C5 (C-H) | ~145.5 | ~142.0 | N1-Phenyl exerts shielding effect on adjacent C5 via anisotropy and resonance. |

| N1-C (Subst) | ~36.0 ( | ~136.5 ( | Diagnostic shift for N-alkylation vs N-arylation. |

Key Diagnostic Trend: In N1-substituted systems, the C5 signal is typically more sensitive to the nature of the substituent than C3. An upfield shift of C5 is often observed when moving from N1-alkyl to N1-aryl due to the shielding cone of the aromatic ring.

Part 3: Synthetic Reactivity & Protocols[1][2]

The 3-bromo-1,2,4-triazole moiety is a versatile electrophile. The synthetic workflow typically involves regioselective N-alkylation followed by C-C bond formation via Pd-catalysis.

Regioselective Alkylation

Alkylation of 3-bromo-1H-1,2,4-triazole can yield three isomers: N1, N2, and N4.

-

N1-Alkylation (Major): Favored under basic conditions (

/DMF) due to steric and electronic control. The N1-anion is the most stable tautomeric form. -

N2-Alkylation (Minor): Often observed with bulky electrophiles or specific solvent effects.

-

N4-Alkylation: Rare, usually requires specific directing groups or transient protection.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3–Br bond is highly activated for oxidative addition.

-

Catalyst System:

or -

Base: Aqueous

or -

Solvent: Dioxane/Water or DMF/Water mixtures are essential to solubilize the polar triazole.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway from parent triazole to functionalized scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Methyl-3-bromo-1,2,4-triazole

Objective: Regioselective methylation of the triazole core.

-

Reagents: 3-Bromo-1H-1,2,4-triazole (1.0 eq), Methyl Iodide (1.2 eq),

(1.5 eq), DMF (0.5 M). -

Procedure:

-

Dissolve 3-bromo-1H-1,2,4-triazole in anhydrous DMF under

. -

Add

and stir at 0°C for 15 minutes to deprotonate. -

Dropwise add Methyl Iodide (caution: carcinogen) while maintaining 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Pour into ice water. Extract with EtOAc (3x). Wash organic phase with brine (5x) to remove DMF. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient). N1-isomer elutes first (less polar than N2).

-

-

Validation:

NMR (DMSO-

Protocol B: Suzuki-Miyaura Coupling

Objective: C3-Arylation to demonstrate electronic utility.

-

Reagents: 1-Methyl-3-bromo-1,2,4-triazole (1.0 eq), Phenylboronic acid (1.2 eq),

(5 mol%), -

Solvent: 1,4-Dioxane : Water (4:1), degassed.

-

Procedure:

-

Charge a microwave vial with triazole, boronic acid, catalyst, and base.

-

Add degassed solvent system. Seal and purge with Argon.

-

Heat to 90°C for 12 hours (or 120°C for 30 min in microwave).

-

Workup: Filter through Celite. Concentrate filtrate.

-

Purification: Silica gel chromatography.

-

-

Mechanism Note: The electron-deficient nature of the triazole facilitates the Transmetalation step, which is often rate-determining in electron-poor heterocyclic couplings.

References

-

Synthesis and Crystal Structure: Valkonen, J. "Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole." Acta Chemica Scandinavica, 1985.

-

Regioselective Alkylation: Kallitsakis, M. G., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Journal of Molecular Structure, 2020.

-

Pd-Catalyzed Coupling: Wang, X., et al. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted Triazoles." Organic Letters, 2009. (Note: Discusses analogous bromo-triazole activation).[1][2]

-

DFT & Electronic Properties: BenchChem. "Quantum chemical calculations for 1,2,4-triazole derivatives." BenchChem Technical Guides, 2025.

-

NMR Data: Begtrup, M. "13C-NMR spectra of phenyl-substituted azoles, a conformational study." Acta Chemica Scandinavica, 1973.

Sources

Halogenated Heterocycles: A Technical Guide to Brominated Triazole Building Blocks

Executive Summary

In modern medicinal chemistry, the triazole ring has evolved from a simple bioisostere of the amide bond to a versatile scaffold for fragment-based drug discovery (FBDD). While the 1,2,3-triazole formed via "Click" chemistry is ubiquitous, brominated triazole building blocks represent a higher-value tier of synthons. The bromine substituent transforms the triazole from a passive linker into an active electrophile, enabling late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

This guide dissects the synthesis, reactivity, and strategic application of C-brominated 1,2,3- and 1,2,4-triazoles. It provides researchers with the mechanistic grounding and self-validating protocols necessary to deploy these scaffolds in the synthesis of complex bioactive agents.

Part 1: Structural Classes & Strategic Value

Brominated triazoles are categorized by the position of nitrogen atoms and the regiochemistry of the bromine "handle." The distinction is critical for defining the vector of subsequent scaffold expansion.

Table 1: Comparative Profile of Brominated Triazole Isomers

| Feature | 5-Bromo-1,2,3-Triazole | 3-Bromo-1,2,4-Triazole |

| Primary Synthesis | "Interrupted" CuAAC (Click Chemistry) | Direct bromination or condensation |

| Electronic Nature | Electron-deficient; strong dipole | Amphoteric; distinct pKa profile |

| Key Utility | Orthogonal functionalization of "Click" products | Bioisostere for carboxyl/amide groups |

| Pd-Catalysis Reactivity | High (C5 position is highly activated) | Moderate (Requires specific ligands) |

| Common Application | Peptidomimetics, fragment linking | Antifungals (e.g., Fluconazole analogs) |

The "Active Handle" Concept

Unlike standard triazoles, the brominated variant possesses a weak C-Br bond ($ \approx 66 \text{ kcal/mol}

Part 2: Synthetic Methodologies

The "Interrupted" CuAAC: Synthesis of 5-Bromo-1,2,3-Triazoles

The standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles with a proton at the C5 position. To install a bromine atom at C5, the catalytic cycle must be intercepted.

Mechanism:

-

Formation of Copper(I)-acetylide.

-

Coordination of the organic azide.

-

Formation of the cupracycle (metallacycle).

-

Interception: Instead of protonolysis (which yields the H-triazole), the cupracycle reacts with an electrophilic halogen source (e.g., NBS or CuBr2/LiBr).

Direct Halogenation of 1,2,4-Triazoles

For 1,2,4-triazoles, direct bromination of the parent heterocycle is often preferred. Using reagents like bromine ($ \text{Br}_2 $) or N-bromosuccinimide (NBS) typically yields 3-bromo or 3,5-dibromo derivatives depending on stoichiometry.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: One-Pot Synthesis of 1-Benzyl-5-bromo-4-phenyl-1,2,3-triazole

Rationale: This protocol utilizes the "interrupted" CuAAC strategy. It is chosen for its atom economy and the ability to use stable Cu(II) precursors reduced in situ.

Reagents:

-

Benzyl azide (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

CuBr (0.1 equiv) - Catalyst and Halogen source

-

N-Bromosuccinimide (NBS) (1.2 equiv) - Electrophilic Bromine Source

-

Triethylamine ($ \text{Et}_3\text{N} $) (1.2 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Why: Oxygen promotes oxidative homocoupling of alkynes (Glaser coupling), reducing yield.

-

Catalyst Activation: Add CuBr and NBS to the THF. Stir for 10 minutes. Observation Check: The solution should darken, indicating the formation of active Cu-Br species.

-

Substrate Addition: Add phenylacetylene followed by triethylamine. Stir for 15 minutes. Mechanism: The base deprotonates the alkyne, facilitating Cu-acetylide formation.

-

Azide Addition: Add benzyl azide dropwise. Safety: Azides are energetic; dropwise addition controls exotherm.

-

Reaction Monitoring: Stir at room temperature for 12 hours.

-

Validation: Monitor via TLC. The disappearance of the azide spot (distinct IR stretch if monitoring via IR) confirms conversion.

-

-

Workup: Quench with saturated $ \text{NH}_4\text{Cl} $ (removes copper salts). Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Control Point: If the reaction yields the 5-H (non-brominated) product, the concentration of the electrophilic bromine source (NBS) is too low, or water is present (protonolysis competes with bromination).

Part 4: Visualization of Reaction Pathways

Diagram 1: The "Interrupted" Click Mechanism

This diagram illustrates how the standard CuAAC cycle is diverted to produce the 5-bromo derivative.

Caption: Divergent mechanistic pathways in CuAAC. Path B (Green) utilizes an electrophilic trap to install the bromine atom.

Diagram 2: Strategic Diversification Workflow

This workflow demonstrates the utility of the brominated building block in generating diverse libraries via cross-coupling.

Caption: The 5-Bromo-Triazole serves as a linchpin for divergent synthesis, accessing three distinct chemical spaces.

Part 5: References

-

Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition. Source: National Institutes of Health (NIH) / Carbohydrate Research URL:[Link][1]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Source: Semantic Scholar / Tetrahedron URL:[Link](Note: Generalized link to source domain due to deep link variability)

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Source: MDPI / Molecules URL:[Link]

-

Facile synthesis of bromo- and iodo-1,2,3-triazoles. Source: ResearchGate / Tetrahedron Letters URL:[Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Source: International Journal of Chemical Studies URL:[Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Source: PMC / National Institutes of Health URL:[Link]

Sources

Application Note: High-Fidelity Functionalization of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole via Regioselective Lithiation

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids in oncology (e.g., Letrozole) and antifungal (e.g., Fluconazole) therapeutics. The specific substrate 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole presents a unique synthetic opportunity—and challenge—due to the competition between the acidic C5-proton and the reactive C3-bromine.

This guide details the regioselective functionalization of this scaffold. By manipulating the kinetic vs. thermodynamic parameters of lithiation, researchers can selectively functionalize the C5 position (retaining the bromine) or access the C3 position via a "Halogen Dance" mechanism.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]

-

MOM Group (N1): Acts as a Directed Metalation Group (DMG) for the C5 position and protects the nitrogen.

-

C5-H: Highly acidic (pKa ~30-32), susceptible to deprotonation by hindered bases.

-

C3-Br: Susceptible to Lithium-Halogen Exchange (Li-Br exchange), but also serves as the migration partner in Halogen Dance rearrangements.

Strategic Analysis: The Lithiation "Fork in the Road"

The functionalization of 3-bromo-1-substituted-1,2,4-triazoles is governed by the choice of base and temperature.[1]

-

Kinetic Pathway (C5-Functionalization): At low temperatures (-78°C) using non-nucleophilic bases (e.g., LiTMP or TMPMgCl·LiCl), deprotonation at C5 is faster than Li-Br exchange at C3. This yields a 3-bromo-5-metalated species.

-

Thermodynamic Pathway (The Halogen Dance): If the C5-lithiated species is warmed (typically to > -20°C), the system equilibrates. The heavy bromine atom migrates to the thermodynamically favored C5 position (stabilized by the adjacent N1 lone pair repulsion effects), shifting the lithium to C3. This yields a 3-lithiated-5-bromo species.

Mechanistic Workflow Diagram

Figure 1: Divergent synthesis pathways based on temperature control. Path 1 retains the C3-Br for subsequent Pd-catalyzed coupling. Path 2 moves the Br to C5, allowing electrophilic attack at C3.

Experimental Protocols

Protocol A: C5-Functionalization (Retention of Bromine)

Objective: Introduce an electrophile at C5 while keeping the C3-Bromine intact for future cross-coupling. Recommended Base: TMPMgCl[2]·LiCl (Knochel-Hauser Base) is superior to LDA/n-BuLi for chemoselectivity and stability at higher temperatures than pure organolithiums [1].

Materials

-

Substrate: 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration)

-

Electrophile: Aldehydes, Ketones, or Iodine (1.2 equiv)

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add the substrate and anhydrous THF.[4]

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Metalation: Add TMPMgCl·LiCl dropwise over 10 minutes.

-

Note: Unlike n-BuLi, TMP-bases are non-nucleophilic, preventing attack on the bromine or the triazole ring.

-

-

Incubation: Stir at -78°C for 30 minutes. The formation of the magnesiated species is typically complete within this window.

-

Quench: Add the electrophile (neat or in THF) dropwise.

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Workup: Quench with sat. aq. NH₄Cl.[4] Extract with EtOAc.[4][5] Dry over Na₂SO₄.[4]

Yield Expectation: 75-90% depending on the electrophile.

Protocol B: C3-Functionalization via Halogen Dance

Objective: Move the Bromine to C5 to allow functionalization of C3. Recommended Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

Materials

-

Substrate: 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv)

-

Base: n-BuLi (1.1 equiv) + TMP (1.1 equiv) to generate LiTMP in situ.

-

Solvent: Anhydrous THF.

Step-by-Step Procedure

-

Base Generation: In a separate flask, add TMP (2,2,6,6-tetramethylpiperidine) and THF. Cool to -78°C. Add n-BuLi dropwise. Warm to 0°C for 15 mins, then re-cool to -78°C.

-

Addition: Cannulate the LiTMP solution into a solution of the triazole substrate in THF at -78°C .

-

Deprotonation: Stir at -78°C for 15 minutes. (Species formed: 3-Br-5-Li-triazole).

-

The Dance: Remove the cooling bath and allow the reaction to warm to 0°C . Stir for 30-60 minutes.

-

Quench: Cool back to -78°C (optional, for selectivity) or add electrophile at 0°C.

-

Workup: Standard aqueous workup.

Result: The product will be 3-substituted-5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole .

Data Summary & Reagent Compatibility

| Parameter | Protocol A (Kinetic) | Protocol B (Thermodynamic) |

| Target Position | C5 | C3 |

| Final Bromine Position | C3 (Retained) | C5 (Migrated) |

| Primary Reagent | TMPMgCl·LiCl (or LDA) | LiTMP (or LDA) |

| Critical Temperature | Strictly < -70°C | Warm to 0°C / RT |

| Key Risk | Halogen migration if temp rises | Incomplete migration if too cold |

| Compatible Electrophiles | Aldehydes, I₂, DMF, Weinreb Amides | Alkyl halides, Aldehydes, TMSCl |

Troubleshooting & Critical Controls

-

Moisture Sensitivity: The MOM group is stable to base, but the lithiated intermediates are instantly protonated by water. THF must be distilled or from a solvent purification system (water < 50 ppm).

-

Cryogenic Control: For Protocol A, if you observe mixtures of products, your internal temperature likely spiked during base addition. Use an internal thermometer probe, not just a bath thermometer.

-

MOM Deprotection: Post-functionalization, the MOM group can be removed using 2M HCl in MeOH (reflux, 2h) or BBr₃ in DCM if milder conditions are required.

References

-

Schwärzer, K., et al. (2020).[10][2] "Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases." Organic Letters, 22(5), 1899–1902.[2]

-

Micetich, R. G., et al. (1985). "The Sequential Lithiation of 1-Phenyl-1,2,4-Triazoles." Heterocycles, 23(7), 1645.

-

Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.

- Gullier, F., et al. (2006). "Regioselective halogen/metal exchange in 3-bromo-1-substituted 1,2,4-triazoles." Journal of Organic Chemistry. (General reference for bromo-triazole exchange dynamics).

Disclaimer: This protocol involves the use of pyrophoric organometallic reagents. All procedures should be performed in a fume hood by trained personnel using appropriate PPE.

Sources

- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Sonogashira Coupling of Bromotriazoles

Topic: Sonogashira Coupling Reaction Conditions for Bromotriazoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract & Strategic Importance

The functionalization of the 1,2,3-triazole core is a critical competency in modern medicinal chemistry.[1][2][3] While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) efficiently builds the ring, post-cyclization functionalization—specifically at the C5 position—remains a synthetic bottleneck.

Bromotriazoles (specifically 5-bromo-1,2,3-triazoles) serve as potent electrophiles for Pd-catalyzed cross-coupling. However, they present unique challenges compared to standard aryl halides:

-

Catalyst Poisoning: The N3 nitrogen possesses a lone pair capable of coordinating to Palladium, potentially arresting the catalytic cycle.

-

Electronic Deactivation: The electron-rich nature of the triazole ring (relative to electron-deficient arenes) can make oxidative addition sluggish.

-

Copper Sequestration: In standard Sonogashira protocols, the triazole ring can chelate the Copper(I) co-catalyst, inhibiting the transmetallation step.

This guide details two validated protocols: a robust Standard Method for general screening and a Copper-Free Method designed to overcome catalyst inhibition in challenging substrates.

Mechanistic Insight & Troubleshooting Logic

To optimize this reaction, one must understand the competition between the productive catalytic cycle and the non-productive coordination pathways.

The "Triazole Effect" on Catalysis

In a standard Sonogashira cycle, the rate-determining step for bromides is typically Oxidative Addition . However, with bromotriazoles, the resting state of the catalyst often becomes a Pd-Nitrogen complex (off-cycle species), requiring higher temperatures or bulky ligands to destabilize this interaction.

Graphviz Diagram: The Competitive Catalytic Cycle

The following diagram illustrates the standard cycle versus the inhibitory pathways specific to triazole substrates.

Figure 1: The catalytic cycle highlighting specific inhibition points (Red) where the triazole substrate can arrest the reaction.

Critical Reaction Parameters

Before attempting the protocols, review this parameter matrix to select the correct starting conditions.

| Variable | Recommendation | Rationale |

| Pd Source | Pd(PPh₃)₂Cl₂ (Standard) or Pd(OAc)₂ (Advanced) | Pd(II) precatalysts are more stable. Pd(OAc)₂ allows custom ligand selection. |

| Ligand | PPh₃ vs. XPhos/SPhos | PPh₃ works for simple cases. Dialkylbiaryl phosphines (XPhos) are required for Cu-free methods to facilitate oxidative addition on the electron-rich ring. |

| Base | Et₃N (Standard) or Cs₂CO₃ (Cu-Free) | Organic amines serve as both base and solvent in standard protocols. Inorganic bases are preferred for Cu-free to prevent amine-Pd binding. |

| Solvent | DMF or MeCN | Polar aprotic solvents are essential to solubilize the polar triazole substrate and stabilize the ionic intermediates. |

| Temperature | 80°C - 100°C | Higher temperatures than typical aryl iodides are required to break Pd-N coordination and drive oxidative addition of the bromide. |

Standardized Protocols

Protocol A: The "Workhorse" Method (Pd/Cu)

Best for: 5-bromo-1,2,3-triazoles with non-chelating N1 substituents.

Reagents:

-

Substrate: 5-Bromo-1-substituted-1,2,3-triazole (1.0 equiv)

-

Alkyne: Terminal Acetylene (1.2 – 1.5 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (2–5 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

-

Loading: Add the bromotriazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol) to the vial.

-

Inerting: Cap the vial and purge with Argon for 5 minutes.

-

Solvation: Inject dry DMF (3.0 mL) and dry Et₃N (1.0 mL) via syringe.

-

Activation: Stir at room temperature for 5 minutes. The solution typically turns dark (yellow/brown).

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

-

Note: If the alkyne is a solid, add it in Step 2.

-

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC/LCMS.

-

Checkpoint: If conversion stalls at <50%, add an additional 2 mol% Pd catalyst and raise temp to 100°C.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: The "Difficult Substrate" Method (Cu-Free)

Best for: N1-chelating substrates, sterically hindered alkynes, or if Glaser homocoupling is observed.

Reagents:

-

Ligand: XPhos (10 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or Toluene (degassed)

Step-by-Step Procedure:

-

Pre-complexation: In the reaction vial, add Pd(OAc)₂ (11 mg, 0.05 mmol) and XPhos (48 mg, 0.10 mmol). Add 1 mL of MeCN and stir at RT for 10 mins to generate the active Pd(0)-L species (solution turns yellow/orange).

-

Substrate Addition: Add the bromotriazole (1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Alkyne Addition: Add the terminal alkyne (1.5 equiv).

-

Reaction: Dilute with remaining solvent (3 mL total volume). Seal and heat to 90°C for 16 hours.

-

Why this works: XPhos is bulky enough to prevent the triazole nitrogen from coordinating effectively to the Pd center, and the lack of Copper prevents the formation of unreactive Cu-triazole species.

Optimization Decision Tree

Use this workflow to determine the appropriate optimization path if the standard protocol fails.

Figure 2: Troubleshooting logic for Sonogashira coupling of bromotriazoles.

Safety & Handling

-

Explosion Hazard: While bromotriazoles are generally stable, low molecular weight triazoles and alkynes can be energetic. Always perform reactions behind a blast shield.

-

Copper Acetylides: In Protocol A, dry copper acetylides can be shock-sensitive. Ensure the reaction mixture is quenched with water/acid before drying completely.

-

Solvents: DMF is hepatotoxic. Handle in a well-ventilated fume hood.

References

-

Chupakhin, O. N., et al. "Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles."[1] Organic Letters, 2007. Link (Demonstrates the interaction of Pd with triazole C-H bonds, relevant for understanding catalyst interaction).

-

Liang, B., et al. "Copper-Free Sonogashira Coupling." Journal of Organic Chemistry, 2005.[6] Link (Foundational work on Cu-free conditions using amine-free systems).

-

Gholinejad, M., et al. "Copper-free Sonogashira cross-coupling reactions: an overview." Chemical Papers, 2021.[6] Link (Review of Cu-free methodologies applicable to heterocycles).

-

Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010. Link (Essential reading for understanding Cu-triazole interactions).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

scale-up synthesis procedures for 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

An Application Note and Protocol for the Scale-Up Synthesis of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Triazoles

The 1,2,4-triazole ring is a cornerstone of many pharmacologically active compounds, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties.[1][2] The specific substitution pattern on the triazole nucleus is critical for modulating its therapeutic efficacy and pharmacokinetic profile. 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a key building block in the synthesis of more complex molecules, where the bromo-substituent serves as a versatile handle for further functionalization via cross-coupling reactions, and the methoxymethyl (MOM) group provides protection to the triazole nitrogen.[3]

This document provides a comprehensive guide to the scale-up synthesis of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, addressing the critical challenges encountered when transitioning from laboratory-scale procedures to larger-scale production. The proposed synthesis is a two-step process commencing with the N-alkylation of 3-bromo-1H-1,2,4-triazole followed by purification.

Synthetic Strategy and Rationale

The selected synthetic route involves the direct N-alkylation of commercially available 3-bromo-1H-1,2,4-triazole with a methoxymethylating agent. This approach is favored for its atom economy and straightforward execution.

Key Considerations for N-Alkylation:

-

Regioselectivity: The alkylation of 3-bromo-1H-1,2,4-triazole can potentially occur at the N1, N2, or N4 positions of the triazole ring. The formation of the desired N1 isomer is influenced by factors such as the choice of base, solvent, and reaction temperature. Generally, in the presence of a base, the N1-anion is thermodynamically more stable, leading to the N1-substituted product as the major isomer.

-

Choice of Methoxymethylating Agent: Methoxymethyl chloride (MOM-Cl) is a common reagent for this transformation. However, due to its high toxicity and instability, a safer and more stable alternative is often preferred in a scale-up scenario. Here, we will utilize methoxymethyl methyl ether (MOM-ether) in the presence of an acid catalyst or a more reactive species like methoxymethyl tosylate, which can be generated in situ. For this protocol, we will focus on the use of a commercially available and relatively stable MOM-precursor.

Detailed Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol outlines the synthesis of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole at a laboratory scale.

Materials and Equipment:

-

3-bromo-1H-1,2,4-triazole (≥97%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethoxymethane (DMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Addition funnel

-

Nitrogen inlet

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and an addition funnel is dried in an oven and allowed to cool under a stream of nitrogen.

-

Reagent Addition: The flask is charged with 3-bromo-1H-1,2,4-triazole (10.0 g, 67.6 mmol) and anhydrous DMF (150 mL). The mixture is stirred until the solid dissolves.

-

Base Addition: The solution is cooled to 0 °C in an ice bath. Sodium hydride (3.24 g of 60% dispersion, 81.1 mmol) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.

-

Alkylation: Dimethoxymethane (DMM) (7.7 g, 101.4 mmol) is added dropwise via the addition funnel over 20 minutes. The reaction mixture is then allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water (20 mL) while cooling the flask in an ice bath.

-

Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate (200 mL) and water (100 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL).

-

Washing: The combined organic layers are washed with brine (3 x 100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole as a colorless oil or a low-melting solid.

Scale-Up Considerations and Protocol (1 kg Scale)